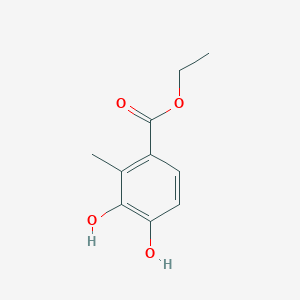

Ethyl 3,4-dihydroxy-2-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3,4-dihydroxy-2-methylbenzoate is a chemical compound with the CAS number 217190-34-6 . It has a molecular weight of 196.2 . The compound is solid in physical form .

Synthesis Analysis

A patent describes a simple and economical process for the preparation of 3,4-dihydroxy-2-methyl benzoic acid C1-4 alkyl ester, which could potentially be used to synthesize Ethyl 3,4-dihydroxy-2-methylbenzoate .Molecular Structure Analysis

The molecular formula of Ethyl 3,4-dihydroxy-2-methylbenzoate is C10H12O4 . The InChI code is 1S/C10H12O4/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5,11-12H,3H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 3,4-dihydroxy-2-methylbenzoate has a predicted density of 1.249±0.06 g/cm3 . The predicted boiling point is 354.6±37.0 °C .Aplicaciones Científicas De Investigación

- Ethyl 3,4-dihydroxy-2-methylbenzoate has garnered interest due to its potential role in HIF regulation . HIF is a master regulator of hypoxic responses, influencing cellular adaptation to low oxygen levels. Oxygen-dependent prolyl hydroxylase domain enzymes (PHDs) negatively regulate HIF, directing it toward degradation under normoxia. Researchers explore this compound as a preconditioning agent to modulate HIF levels and enhance cellular resilience during hypoxia .

Hypoxia-Inducible Factor (HIF) Modulation

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that it may cause skin irritation, serious eye damage, and may be harmful if swallowed . The precautionary statements include P261, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

A recent paper suggests that Ethyl 3,4-dihydroxybenzoate has potential in retarding drug efflux and potentiating antibiotic activity against drug-resistant Escherichia coli . This indicates a promising future direction in the study of this compound, particularly in the field of antibiotic resistance.

Mecanismo De Acción

Target of Action

The primary target of Ethyl 3,4-dihydroxy-2-methylbenzoate (EDHB) is the prolyl hydroxylase domain enzymes (PHDs) . PHDs are oxygen-dependent enzymes that negatively regulate the hypoxia-inducible factor (HIF), a master regulator of hypoxic responses .

Mode of Action

EDHB acts as a PHD inhibitor . By inhibiting PHDs, EDHB prevents the degradation of HIF under normoxic conditions, leading to an upregulation of HIF-mediated processes . This interaction results in enhanced cellular viability and decreased oxidative stress when cells are exposed to hypoxia .

Biochemical Pathways

The inhibition of PHDs by EDHB affects the HIF pathway . This leads to an increase in the levels of HIF-1α, which in turn boosts the protein expression of antioxidative enzyme heme-oxygenase I . The upregulation of HIF-1α also enhances the expression of metallothioneins, which have antioxidant and anti-inflammatory properties .

Result of Action

The action of EDHB results in protection against hypoxia-induced oxidative damage . This is evidenced by improved cellular viability, decreased levels of protein oxidation and malondialdehyde, and enhanced antioxidant status . The compound also confers enhanced anti-oxidant status, as there is an increase in the levels of glutathione and antioxidant enzymes like superoxide dismutase and glutathione peroxidase .

Action Environment

The action, efficacy, and stability of EDHB can be influenced by environmental factors such as oxygen levels. For instance, the compound’s ability to inhibit PHDs and upregulate HIF is particularly beneficial in hypoxic conditions . .

Propiedades

IUPAC Name |

ethyl 3,4-dihydroxy-2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5,11-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPOQWRVMCOMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4-dihydroxy-2-methylbenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2760742.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2760753.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)

![[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2760758.png)

![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2760763.png)